ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the condensation of ethyl acetoacetate with 2-methoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce hydrazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[2-(2-hydroxyphenyl)hydrazin-1-ylidene]propanoate
- Ethyl (2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]propanoate
- Ethyl (2E)-2-[2-(2-nitrophenyl)hydrazin-1-ylidene]propanoate
Uniqueness
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with other molecules.
Properties
CAS No. |
20538-15-2 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-7-5-6-8-11(10)16-3/h5-8,14H,4H2,1-3H3/b13-9- |
InChI Key |
ULTVEHQEMFNIMQ-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1OC)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.